molecular formula C13H8Cl2O2 B1612804 2',4'-Dichlorobiphenyl-3-carboxylic acid CAS No. 380228-58-0

2',4'-Dichlorobiphenyl-3-carboxylic acid

Cat. No.: B1612804
CAS No.: 380228-58-0
M. Wt: 267.1 g/mol
InChI Key: WUBAPTMRZKVPLO-UHFFFAOYSA-N
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Description

2’,4’-Dichlorobiphenyl-3-carboxylic acid is a synthetic organic compound belonging to the family of biphenyl carboxylic acids. It is a halogenated derivative of biphenyl, characterized by the presence of two chlorine atoms at the 2’ and 4’ positions and a carboxylic acid group at the 3 position of the biphenyl structure. This compound is widely used in various fields such as medical, environmental, and industrial research.

Preparation Methods

The synthesis of 2’,4’-Dichlorobiphenyl-3-carboxylic acid typically involves the halogenation of biphenyl followed by carboxylation. One common method includes the chlorination of biphenyl to introduce chlorine atoms at the desired positions, followed by a carboxylation reaction to introduce the carboxylic acid group . Industrial production methods often employ catalytic processes to enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

2’,4’-Dichlorobiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2’,4’-Dichlorobiphenyl-3-carboxylic acid is employed in various scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

    Industry: It is used in the development of materials with specific properties and in environmental monitoring to study the effects of halogenated biphenyls.

Mechanism of Action

The mechanism of action of 2’,4’-Dichlorobiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can undergo biodegradation via the meta-cleavage pathway by certain bacterial consortia, leading to the formation of intermediate compounds such as catechol . This biodegradation process is facilitated by enzymes produced by the bacteria, which break down the compound into less harmful substances .

Comparison with Similar Compounds

2’,4’-Dichlorobiphenyl-3-carboxylic acid can be compared with other similar compounds, such as:

    2,4’-Dichlorobiphenyl: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

    3,4’-Dichlorobiphenyl-2-carboxylic acid: Has a different substitution pattern, which can affect its chemical properties and reactivity.

The uniqueness of 2’,4’-Dichlorobiphenyl-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-10-4-5-11(12(15)7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBAPTMRZKVPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610717
Record name 2',4'-Dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380228-58-0
Record name 2',4'-Dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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